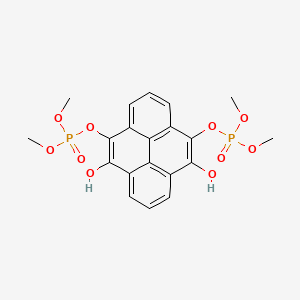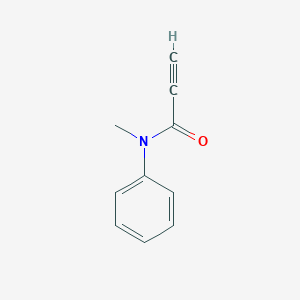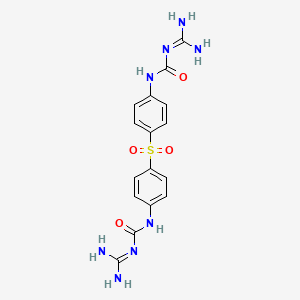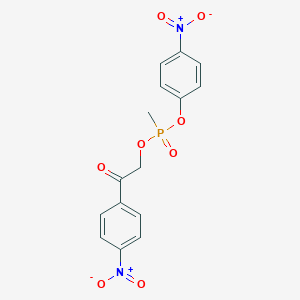
2-Methyl-1,3,2lambda~5~-dioxaphosphinane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,3,2lambda~5~-dioxaphosphinane-2-thione is an organophosphorus compound characterized by a cyclic structure containing phosphorus, oxygen, and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3,2lambda~5~-dioxaphosphinane-2-thione typically involves the reaction of phosphorus trichloride with a diol, followed by the introduction of sulfur. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process can be summarized as follows:
Reaction of Phosphorus Trichloride with Diol: This step forms a cyclic intermediate.
Introduction of Sulfur: Sulfur is introduced to the cyclic intermediate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1,3,2lambda~5~-dioxaphosphinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides.
Reduction: Reduction reactions can convert it to different phosphorus-containing compounds.
Substitution: Substitution reactions can occur at the phosphorus atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
Aplicaciones Científicas De Investigación
2-Methyl-1,3,2lambda~5~-dioxaphosphinane-2-thione has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1,3,2lambda~5~-dioxaphosphinane-2-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-1,3,2lambda~5~-dioxaphospholan-2-one
- 2-Methyl-1,3-dithiolane
- 1,3,2-Dioxaphosphorinane, 2,2’-oxybis [5,5-dimethyl-, 2,2’-disulfide
Uniqueness
2-Methyl-1,3,2lambda~5~-dioxaphosphinane-2-thione is unique due to its specific cyclic structure containing both oxygen and sulfur atoms
Propiedades
Número CAS |
18882-27-4 |
|---|---|
Fórmula molecular |
C4H9O2PS |
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
2-methyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinane |
InChI |
InChI=1S/C4H9O2PS/c1-7(8)5-3-2-4-6-7/h2-4H2,1H3 |
Clave InChI |
GGIKPUQRYWZMAI-UHFFFAOYSA-N |
SMILES canónico |
CP1(=S)OCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




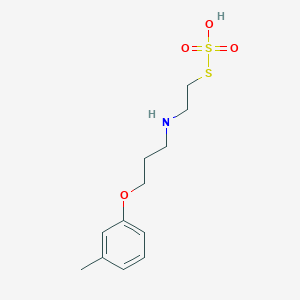
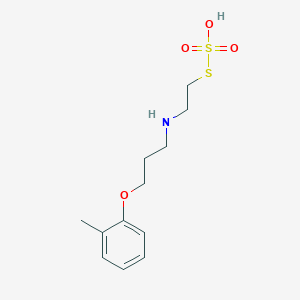
![1-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-9-yl 3,4,5-trimethoxybenzoate;hydrochloride](/img/structure/B14706822.png)
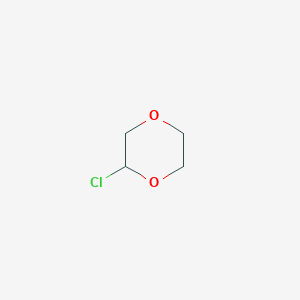
![4,10-dithia-7-azapentacyclo[12.2.1.02,13.03,11.05,9]heptadeca-2,5(9),11,13,15-pentaene-6,8-dione](/img/structure/B14706828.png)
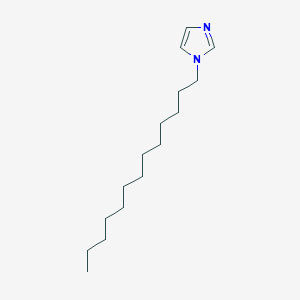
![6,7,8,9-Tetrahydro-5h-pyrrolo[1,2-a]azepine](/img/structure/B14706873.png)
